molecular formula C32H40N4O8S B2924020 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688061-66-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2924020
CAS No.: 688061-66-7
M. Wt: 640.75
InChI Key: HGVBQRBYMZEPHX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, carbamoyl, and sulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step typically involves the use of thiolating agents under mild conditions.

    Attachment of the oxolan-2-yl group: This can be done through nucleophilic substitution reactions.

    Final coupling with the hexanamide chain: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like NaBH4.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)acetamide: Shares the dimethoxyphenethyl group but lacks the complex quinazolinone structure.

    N-(2-(3,4-dimethoxyphenyl)ethyl)-3-phenylacrylamide: Similar in having the dimethoxyphenethyl group but differs in the acrylamide moiety.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is unique due to its intricate structure, which combines multiple functional groups and a quinazolinone core. This complexity provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O8S/c1-40-25-10-9-21(15-26(25)41-2)11-12-33-29(37)8-4-3-5-13-36-31(39)23-16-27-28(44-20-43-27)17-24(23)35-32(36)45-19-30(38)34-18-22-7-6-14-42-22/h9-10,15-17,22H,3-8,11-14,18-20H2,1-2H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVBQRBYMZEPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5CCCO5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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